JPM-OEt
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Overview
Description
JPM-OEt is a broad-spectrum cysteine cathepsin inhibitor. It binds covalently to the active site of cysteine cathepsins, irreversibly inhibiting their activity. This compound has shown significant antitumor activity, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JPM-OEt involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of specific amines with carboxylic acids under dehydrating conditions to form amide bonds.
Introduction of functional groups: Various functional groups are introduced through substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Final coupling: The final step involves coupling the intermediate compounds to form this compound, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations are made to improve yield and purity, often involving:
Batch processing: Large reactors are used to handle the increased volume of reactants.
Purification techniques: Methods like crystallization, distillation, and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
JPM-OEt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the functional groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
JPM-OEt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of cysteine cathepsins in various biological processes.
Medicine: Investigated for its potential in cancer therapy due to its antitumor activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
JPM-OEt exerts its effects by covalently binding to the active site of cysteine cathepsins, irreversibly inhibiting their activity. This inhibition disrupts the normal function of these enzymes, leading to reduced tumor growth and metastasis. The molecular targets include various members of the cysteine cathepsin family, and the pathways involved are primarily related to proteolysis and cell signaling .
Comparison with Similar Compounds
Similar Compounds
E-64: Another cysteine protease inhibitor, but with a different binding mechanism.
CA-074: Selective for cathepsin B, unlike JPM-OEt which is broad-spectrum.
Leupeptin: Inhibits serine and cysteine proteases but is reversible.
Uniqueness of this compound
This compound stands out due to its irreversible inhibition and broad-spectrum activity against the cysteine cathepsin family. This makes it particularly effective in research settings where long-term inhibition is required .
Properties
IUPAC Name |
ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFYYTLIPKHELT-ULQDDVLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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